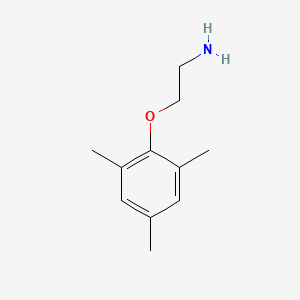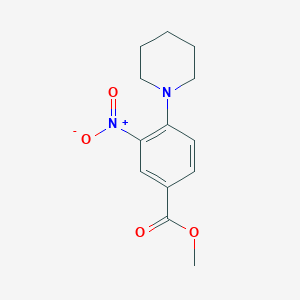
2-Mercaptothiazole
Overview
Description
2-Mercaptothiazole, also known as 2-thiazolethiol, is an organosulfur compound with the molecular formula C₃H₃NS₂. It is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its significant biological and industrial applications, particularly in the field of rubber vulcanization and as a building block for various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptothiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromothiazole with sodium thiosulfate in an alcohol-water mixed solution under the catalysis of phosphoric acid. The reaction mixture is refluxed for 22 hours, followed by hot filtration and solvent removal to obtain this compound . Another method involves the reaction of 2-aminothiophenol with carbon disulfide, which was developed by A. W. Hoffmann .
Industrial Production Methods: In industrial settings, this compound is often produced by the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur. This method is efficient and yields the desired product through the following reaction:
C6H5NH2+CS2+S→C6H4(NH)SC=S+H2S
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted thiazoles.
Scientific Research Applications
2-Mercaptothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry and as a probe in biochemical assays.
Medicine: It has been investigated for its antimicrobial, antifungal, and antitumor activities.
Industry: It is widely used as a vulcanization accelerator in the rubber industry.
Mechanism of Action
The mechanism of action of 2-mercaptothiazole involves its ability to interact with various molecular targets. It acts as a potent inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions lead to its diverse biological activities, such as antimicrobial and antitumor effects.
Comparison with Similar Compounds
2-Mercaptothiazole can be compared with other similar compounds, such as:
2-Mercaptobenzothiazole: This compound is also used in rubber vulcanization and has similar biological activities.
2-Aminothiazole: It is another thiazole derivative with significant biological activity and is used in drug design.
Uniqueness: this compound is unique due to its specific sulfur and nitrogen-containing heterocyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a versatile building block in organic synthesis and its wide range of applications in various fields make it a compound of significant interest.
Properties
IUPAC Name |
3H-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVLSHAVSIYKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205381 | |
| Record name | Thiazoline-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82358-09-6, 5685-05-2 | |
| Record name | 2-Thiazolethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82358-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercaptothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazoline-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercaptothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Mercaptothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiazoline-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-Thiazolethione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Thiazolethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAZOLINE-2-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I103PUS4QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Mercaptothiazole has the molecular formula C3H3NS2. Its structure consists of a five-membered ring containing a nitrogen atom and a sulfur atom, with a mercapto (-SH) group attached to the carbon adjacent to the nitrogen.
ANone: The molecular weight of this compound is 117.20 g/mol.
A: Spectroscopic data, including 1H-NMR, 13C-NMR, FT-IR, and Mass Spectroscopy, have been used to characterize the structure of this compound and its derivatives [, ]. This data can be used to identify the compound and confirm its purity.
A: this compound can exist in two tautomeric forms: the thiol form and the thione form. Vibrational studies have investigated the tautomerism and associations of this compound, providing insights into its structure and reactivity [].
A: this compound derivatives can be synthesized by reacting phenacyl bromide with ammonium dithiocarbamate [, ]. Alternative methods involve the cyclocondensation of ketones with specific reagents like [hydroxy(tosyloxy)iodo]benzene and ammonium dithiocarbamate [, ].
A: this compound is a valuable building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, including imidazo[2,1-b]thiazoles [].
A: The presence of the mercapto group and the thiazole ring in this compound contributes to its activity as a vulcanization accelerator []. It plays a crucial role in the formation of intermediate compounds during the vulcanization process.
ANone: Common derivatives of this compound include 4-phenyl-2-mercaptothiazole, 5-ethyl-2-mercaptothiazole, and various bis-(2-mercaptothiazoles). These derivatives often exhibit modified properties compared to the parent compound and find use in diverse applications.
A: Research indicates that this compound can inhibit cellular detoxification of NO in Escherichia coli []. It demonstrates a potent inhibitory effect on the Hmp enzyme, a key player in NO detoxification under oxygenated conditions.
A: Structure-activity relationship studies revealed that both sulfur atoms in this compound are crucial for its ability to inhibit NO detoxification []. Modifications to these sulfur atoms could potentially alter or diminish its inhibitory effect.
A: While both this compound and 2-mercaptobenzothiazole can inhibit NO detoxification, they exhibit distinct mechanisms of action []. 2-Mercaptobenzothiazole primarily affects Hmp catalysis, while this compound shows a broader impact on protein synthesis and hmp transcript levels.
A: The ability of this compound and its analogues to interfere with bacterial NO detoxification pathways suggests their potential as novel therapeutic agents for bacterial infections []. Further research is needed to explore their efficacy and safety in clinical settings.
A: 5-ethyl-2-mercaptothiazole has shown potential as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry []. This application allows for the analysis of a broad range of analytes, including peptides, carbohydrates, and polymers.
A: Compared to established MALDI matrices, 5-ethyl-2-mercaptothiazole enables the detection of analyte ions in both positive and negative ion modes []. This property enhances the versatility and analytical capabilities of MALDI mass spectrometry.
A: Bis-(2-mercaptothiazoles), containing two this compound units linked together, exhibit unique structural features and electronic properties []. They have shown potential applications in areas like luminescent materials and metal complexation.
A: this compound, specifically its 4,5-dimethyl derivative, forms a colored complex with rhodium []. This complex can be extracted with chloroform, allowing for the separation and subsequent colorimetric determination of rhodium in the presence of iridium.
A: Studies have investigated this compound as a corrosion inhibitor for steel in crude oil storage tanks []. Its effectiveness was evaluated using potentiodynamic techniques, demonstrating its potential in protecting steel infrastructure.
ANone: As with any chemical compound, appropriate safety measures and adherence to relevant SHE (Safety, Health, and Environment) regulations are essential when handling and using this compound.
A: Yes, Density Functional Theory (DFT) calculations have been employed to study the thermodynamic parameters and electronic properties of this compound derivatives [, ]. These studies help in understanding their reactivity, stability, and other physicochemical characteristics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B3022324.png)

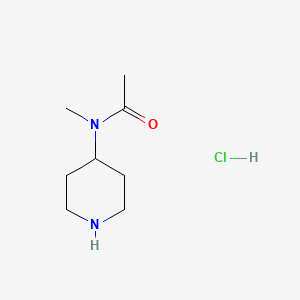
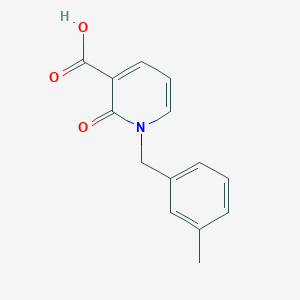
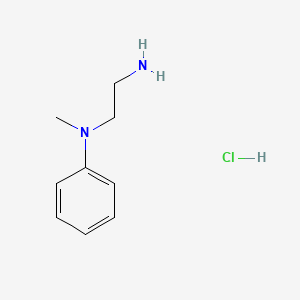
![Hydrazine, [2-(methylthio)phenyl]-](/img/structure/B3022331.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B3022333.png)
![1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3022335.png)


![Methyl 3-{[(chloroacetyl)amino]methyl}benzoate](/img/structure/B3022339.png)
